N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE
Overview
Description
N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a fluorobenzyl group, and a naphthalenesulfonamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 4-fluorobenzylamine, followed by sulfonation with 2-naphthalenesulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-chlorobenzyl)-2-naphthalenesulfonamide
- N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-bromobenzyl)-2-naphthalenesulfonamide
- N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-methylbenzyl)-2-naphthalenesulfonamide
Uniqueness
N~2~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-(4-FLUOROBENZYL)-2-NAPHTHALENESULFONAMIDE is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2S/c1-3-27-16-22(18(2)26-27)17-28(15-19-8-11-23(25)12-9-19)31(29,30)24-13-10-20-6-4-5-7-21(20)14-24/h4-14,16H,3,15,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNDOBCZGZKGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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